molecular formula C8H12O2 B13457670 5-Oxaspiro[3.4]octane-2-carbaldehyde

5-Oxaspiro[3.4]octane-2-carbaldehyde

Cat. No.: B13457670
M. Wt: 140.18 g/mol
InChI Key: VWJQCGJAULQIFY-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octane-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It features a spirocyclic structure, which includes a spiro-connected oxirane and cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed under controlled conditions.

Major Products

Scientific Research Applications

5-Oxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.4]octane-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octane-2-carbaldehyde
  • 2-Azaspiro[3.4]octane

Uniqueness

5-Oxaspiro[3.4]octane-2-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-oxaspiro[3.4]octane-2-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2

InChI Key

VWJQCGJAULQIFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)C=O)OC1

Origin of Product

United States

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